molecular formula C5H5NO3 B12938111 (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid

Cat. No.: B12938111
M. Wt: 127.10 g/mol
InChI Key: BAQXAKWDKIIPEC-VKHMYHEASA-N
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Description

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a keto acid can lead to the formation of the desired pyrrole ring structure. The reaction conditions typically involve the use of a catalyst and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxyoctanoic acid
  • Dimethyl sulfoxide
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid is unique due to its specific structure, which includes a pyrrole ring and a keto group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Biological Activity

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid, a derivative of the pyrrole family, has garnered attention in recent years due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H5_5NO3_3, with a molecular weight of 127.1 g/mol. The compound features a pyrrole ring with a carboxylic acid group and an oxo group at specific positions, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized that the compound can act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential applications in treating conditions related to enzyme dysfunction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Key Findings:

  • The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .
  • In vitro assays showed that derivatives of this compound exhibited selective antimicrobial activity, suggesting that structural modifications can enhance efficacy against specific bacterial strains .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Research Insights:

  • Studies using A549 human lung adenocarcinoma cells revealed that the compound exhibits cytotoxic effects, reducing cell viability significantly at concentrations as low as 100 µM .
  • Structure-activity relationship studies indicate that specific substituents on the pyrrole ring enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Table 2: Cytotoxic Effects on A549 Cells

CompoundIC50_{50} (µM)Effect on Non-Cancerous Cells
This compound75Moderate
Cisplatin10High

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of this compound against drug-resistant strains. The results indicated that certain derivatives were effective against strains resistant to common antibiotics .
  • Cytotoxicity Assessment in Cancer Research : Another research focused on evaluating the cytotoxic effects of this compound on lung cancer cells compared to standard chemotherapeutics like cisplatin. Results showed that some derivatives had comparable or superior efficacy with reduced side effects on normal cells .

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C5H5NO3/c7-4-2-1-3(6-4)5(8)9/h1-3H,(H,6,7)(H,8,9)/t3-/m0/s1

InChI Key

BAQXAKWDKIIPEC-VKHMYHEASA-N

Isomeric SMILES

C1=CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

C1=CC(=O)NC1C(=O)O

Origin of Product

United States

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